N-(4-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide
Overview
Description
N-(4-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the fluorophenyl group and the pyrrolidinyl moiety in its structure suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide typically involves the following steps:
Formation of the sulfonamide bond: This can be achieved by reacting 4-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the pyrrolidinyl group: The resulting sulfonamide can then be reacted with 2-oxo-2-(pyrrolidin-1-yl)ethyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group may enhance its binding affinity to certain enzymes or receptors, while the sulfonamide moiety can inhibit the activity of bacterial enzymes, leading to antibacterial effects. The pyrrolidinyl group may also contribute to its overall biological activity by interacting with various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide
- N-(4-bromophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide
- N-(4-methylphenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide
Uniqueness
N-(4-fluorophenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and binding affinity of compounds, making this compound potentially more effective in its applications compared to its analogs.
Properties
IUPAC Name |
N-(4-fluorophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c19-15-8-10-16(11-9-15)21(14-18(22)20-12-4-5-13-20)25(23,24)17-6-2-1-3-7-17/h1-3,6-11H,4-5,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDQBWLURNFWBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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